molecular formula C14H20N2O2S B13137190 Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide

Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide

Cat. No.: B13137190
M. Wt: 280.39 g/mol
InChI Key: ADCOVNSNLKFWBS-RVDMUPIBSA-N
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Description

Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide is an organic compound with a complex structure that includes a benzenesulfonic acid group, a methyl group, and a cyclohexylmethylene hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonic acid and hydrazide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H20N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h7-11,13,16H,2-6H2,1H3/b15-11+

InChI Key

ADCOVNSNLKFWBS-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2CCCCC2

Origin of Product

United States

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